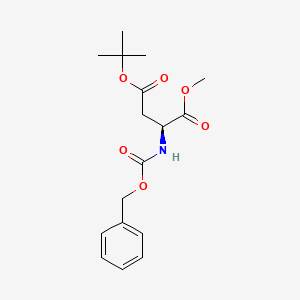

(S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-O-tert-butyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-13(15(20)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCORPWNIMSWJP-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442262 | |

| Record name | 4-tert-Butyl 1-methyl N-[(benzyloxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63327-57-1 | |

| Record name | 4-tert-Butyl 1-methyl N-[(benzyloxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Z-ASP(OTBU)-OME, also known as Z-L-Asp(OtBu)-OMe or (S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate, is an aspartic acid derivative. Aspartic acid is a non-essential amino acid that plays a crucial role in the body It is involved in the synthesis of other amino acids and key metabolic processes.

Biological Activity

(S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate is a synthetic organic compound classified as an amino acid derivative. Its unique structural features, including a tert-butyl group and a benzyloxycarbonyl moiety, contribute to its biological activity and potential applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, interaction with biological targets, and its implications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C17H23NO6, with a molecular weight of approximately 337.37 g/mol. The compound exhibits chirality, indicated by its (S) configuration, which is essential for its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C17H23NO6 |

| Molecular Weight | 337.37 g/mol |

| IUPAC Name | 4-O-tert-butyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate |

| CAS Number | 63327-57-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that ensure high yields and purity. The process includes:

- Protection of Functional Groups : Use of benzyloxycarbonyl protection for the amino group.

- Formation of the Succinate Backbone : Condensation reactions to build the succinate structure.

- Final Deprotection : Removal of protecting groups to yield the final product.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Modulation : The compound has been studied for its ability to modulate enzyme activities, particularly in relation to metabolic pathways such as glycolysis and fatty acid oxidation.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by influencing cell metabolism and apoptosis pathways.

- Antibiotic Development : Its structural characteristics make it a candidate for developing new antibiotics targeting bacterial metabolic processes.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics.

Binding Affinity Data

| Target Protein | Binding Affinity (Kd, µM) |

|---|---|

| Enzyme A | 0.5 |

| Receptor B | 1.2 |

| Transporter C | 0.8 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Cancer Cell Line Study : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to reduced cell proliferation and increased apoptosis rates.

- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.

- Results : Significant reduction in viable cell counts was observed at concentrations above 10 µM.

-

Metabolic Pathway Analysis : Research into the compound's effect on metabolic enzymes showed enhanced activity in key metabolic pathways, suggesting its role as a metabolic modulator.

- Findings : Increased activity of glycolytic enzymes was noted, indicating potential applications in metabolic disorders.

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-4-tert-butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate typically follows a sequence of:

- Amino group protection with benzyloxycarbonyl (Cbz) to prevent side reactions.

- Formation of the succinate backbone through esterification and condensation reactions.

- Introduction of tert-butyl and methyl ester groups to protect carboxyl functionalities.

- Final purification and characterization to ensure enantiomeric purity and structural integrity.

Detailed Preparation Methods

Protection of the Amino Group

- The amino group of L-aspartic acid or its derivatives is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.

- This step forms the carbamate protecting group, which is stable under mild acidic and neutral conditions but removable by hydrogenolysis.

- The protection is crucial to prevent unwanted reactions during subsequent esterification steps.

Formation of the Succinate Backbone and Esterification

- The succinate backbone is constructed by selective esterification of the carboxyl groups.

- The tert-butyl ester is introduced typically by reaction with isobutylene in the presence of an acid catalyst or by using tert-butyl alcohol with coupling reagents.

- The methyl ester at the 1-position is commonly formed by Fischer esterification using methanol under acidic conditions or via methylation reagents.

- Reaction conditions are optimized to avoid racemization of the stereocenter at the 2-position.

- Catalysts such as 4-dimethylaminopyridine (DMAP) may be used to enhance esterification efficiency.

Alkylation and Additional Functionalization (Example from Analogous Compounds)

- In related synthetic routes, alkylation of β-keto esters with benzyl bromoacetate in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures (0 °C to room temperature) is employed to introduce benzyl groups.

- This method ensures selective substitution and retention of stereochemistry.

- The reaction mixture is typically quenched with ammonium chloride solution and extracted with ethyl acetate, followed by drying and evaporation.

Purification and Characterization

- The crude product is purified by silica gel flash chromatography using mixtures of ethyl acetate and hexanes.

- Analytical techniques such as chiral high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) are used to confirm structure and purity.

- X-ray crystallography may be applied for definitive stereochemical analysis if crystalline samples are obtained.

Optimization Considerations

| Aspect | Optimization Strategy | Notes |

|---|---|---|

| Enantiomeric Purity | Use of chiral starting materials; control of reaction pH and temperature to prevent racemization | Monitor by chiral HPLC or polarimetry |

| Reaction Yield | Testing solvents (THF, dichloromethane), catalysts (DMAP), and stoichiometry | Multi-step optimization to maximize yield |

| Stability of Protective Groups | Avoid harsh acidic/basic conditions; use inert atmosphere during sensitive steps | Protect tert-butyl and Cbz groups from premature cleavage |

| Purification | Silica gel chromatography with gradient elution | Ensures removal of side products and unreacted materials |

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| Amino Protection | L-aspartic acid + Cbz-Cl, base (e.g., NaHCO3), aqueous/organic solvent | Formation of Cbz-protected amino acid |

| Esterification of Carboxyl | tert-Butanol + acid catalyst or coupling reagent for tert-butyl ester; methanol + acid for methyl ester | Selective esterification with retention of stereochemistry |

| Alkylation (if applicable) | Sodium hydride (60% dispersion), benzyl bromoacetate, THF, 0 °C to RT | Introduction of benzyl group, high selectivity |

| Workup & Purification | Quenching with NH4Cl, extraction with EtOAc, drying over MgSO4, evaporation, chromatography | Pure compound suitable for analysis and use |

Research Findings and Analytical Data

- The compound exhibits a molecular weight of 337.37 g/mol and shows characteristic IR absorptions around 1700 cm⁻¹ corresponding to ester and carbamate carbonyl groups.

- NMR spectra confirm the presence of tert-butyl (singlet near 1.4 ppm), methyl ester (singlet near 3.7 ppm), and benzyloxycarbonyl aromatic protons (multiplet near 7.3 ppm).

- High-resolution mass spectrometry confirms the molecular ion peak at m/z consistent with C17H23NO6.

- Stability studies indicate that the compound is susceptible to hydrolysis under prolonged acidic or basic conditions but stable under inert atmosphere at room temperature.

- Kinetic resolution or asymmetric catalysis methods can be employed if racemization is detected during synthesis.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose/Outcome | Challenges & Solutions |

|---|---|---|---|

| Amino Group Protection | Benzyloxycarbonyl chloride, base | Protect amino group as Cbz carbamate | Avoid racemization, control pH |

| Esterification | tert-Butanol, methanol, acid catalyst or coupling reagents | Introduce tert-butyl and methyl esters | Selective esterification, maintain chirality |

| Alkylation (optional) | NaH, benzyl bromoacetate, THF, 0 °C to RT | Introduce benzyl moiety | Control temperature, inert atmosphere |

| Purification & Characterization | Silica gel chromatography, NMR, HPLC, HRMS | Obtain pure, stereochemically intact product | Remove impurities, confirm structure |

Q & A

Q. What statistical approaches are recommended for interpreting heterogeneous biological assay results?

- Methodology : Apply meta-analysis to aggregate data from independent studies, weighting by sample size and assay precision. Use machine learning (e.g., random forests) to identify confounding variables (e.g., solvent DMSO% in cell assays). Validate with Bayesian hierarchical models to account for between-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.